3-Ethyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide 3-Ethyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 917899-19-5
VCID: VC17285959
InChI: InChI=1S/C7H13N3O2S/c1-4-7-5-6-10(8-7)13(11,12)9(2)3/h5-6H,4H2,1-3H3
SMILES:
Molecular Formula: C7H13N3O2S
Molecular Weight: 203.26 g/mol

3-Ethyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide

CAS No.: 917899-19-5

Cat. No.: VC17285959

Molecular Formula: C7H13N3O2S

Molecular Weight: 203.26 g/mol

* For research use only. Not for human or veterinary use.

3-Ethyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide - 917899-19-5

Specification

CAS No. 917899-19-5
Molecular Formula C7H13N3O2S
Molecular Weight 203.26 g/mol
IUPAC Name 3-ethyl-N,N-dimethylpyrazole-1-sulfonamide
Standard InChI InChI=1S/C7H13N3O2S/c1-4-7-5-6-10(8-7)13(11,12)9(2)3/h5-6H,4H2,1-3H3
Standard InChI Key CSDWSKXRAXPRAP-UHFFFAOYSA-N
Canonical SMILES CCC1=NN(C=C1)S(=O)(=O)N(C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

3-Ethyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide features a pyrazole ring substituted at the 1-position with a sulfonamide group and at the 3-position with an ethyl group. The N,N-dimethyl modification on the sulfonamide moiety enhances its lipophilicity, potentially influencing blood-brain barrier penetration. Key structural identifiers include:

PropertyValueSource
Molecular FormulaC₇H₁₃N₃O₂S
Molecular Weight203.26 g/mol
SMILESCCC1=NN(C=C1)S(=O)(=O)N(C)C
InChIKeyCSDWSKXRAXPRAP-UHFFFAOYSA-N
PubChem CID59446660

The crystal structure remains undetermined, but computational models predict a planar pyrazole ring with the sulfonamide group adopting a conformation perpendicular to the ring .

Synthesis and Optimization

General Synthetic Routes

The synthesis of 3-Ethyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide follows strategies established for pyrazole sulfonamides (Figure 1) :

  • Pyrazole Core Formation: Reacting pentane-2,4-dione with hydrazine hydrate yields 3,5-dimethyl-1H-pyrazole .

  • Sulfonylation: Treatment with dimethylsulfamoyl chloride in the presence of a base (e.g., NaH or DIPEA) introduces the sulfonamide group .

  • Ethylation: A Friedel-Crafts alkylation or nucleophilic substitution installs the 3-ethyl group, though specific conditions for this step require further elaboration.

Key Reaction Parameters:

  • Solvent: Dichloromethane (DCM) or chloroform

  • Base: DIPEA outperforms Et₃N, yielding 46–71% in analogs

  • Temperature: 25–30°C for 16 hours

Yield Optimization

Comparative studies on analogous compounds reveal:

BaseSolventYield (%)Reference
DIPEADCM71
Et₃NTHF26

The use of DIPEA in DCM maximizes yield by mitigating side reactions such as sulfonyl chloride hydrolysis .

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: <1 mg/mL (predicted via PubChem models)

  • Stability: Stable under inert conditions but may hydrolyze in strong acids/bases due to the sulfonamide linkage.

SupplierPurityPrice (USD/g)
VulcanChem>95%240
Bide Pharm>98%210

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